molecular formula C12H18IN3O2 B14853584 Tert-butyl 2-iodo-3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylate

Tert-butyl 2-iodo-3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylate

Cat. No.: B14853584
M. Wt: 363.19 g/mol
InChI Key: JLJGNKKHKLGVRP-UHFFFAOYSA-N
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Description

Tert-butyl 2-iodo-3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylate is a complex organic compound that belongs to the class of imidazo[4,5-C]pyridines This compound is characterized by the presence of an iodine atom, a tert-butyl ester group, and a tetrahydroimidazo[4,5-C]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-iodo-3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylate typically involves multiple steps. One common approach starts with the preparation of the imidazo[4,5-C]pyridine core, followed by the introduction of the iodine atom and the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves esterification to introduce the tert-butyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-iodo-3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-C]pyridines, carboxylic acids, and reduced derivatives, depending on the specific reaction conditions employed .

Scientific Research Applications

Tert-butyl 2-iodo-3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-iodo-3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-iodo-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-C]pyridine-5-carboxylate
  • Tert-butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylate

Uniqueness

Tert-butyl 2-iodo-3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of the iodine atom, which can be further functionalized. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

Molecular Formula

C12H18IN3O2

Molecular Weight

363.19 g/mol

IUPAC Name

tert-butyl 2-iodo-3-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate

InChI

InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-6-5-8-9(7-16)15(4)10(13)14-8/h5-7H2,1-4H3

InChI Key

JLJGNKKHKLGVRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N(C(=N2)I)C

Origin of Product

United States

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